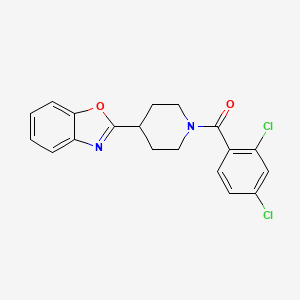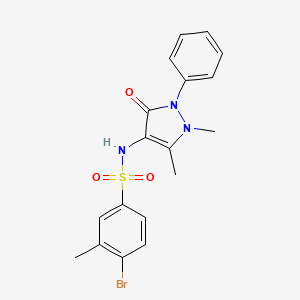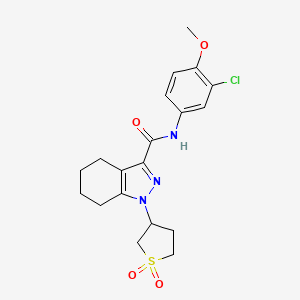![molecular formula C27H27NO5 B15109487 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B15109487.png)
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule that features a unique combination of indole, benzofuran, and cyclohexanecarboxylate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: Starting from commercially available precursors, the indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Benzofuran Synthesis: The benzofuran ring can be constructed via cyclization reactions involving appropriate phenolic and aldehyde precursors.
Coupling Reactions: The indole and benzofuran intermediates are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote the formation of the desired (2E)-configuration.
Final Esterification: The cyclohexanecarboxylate group is introduced through esterification reactions, often using cyclohexanecarboxylic acid and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzofuran rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under conditions that favor substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its indole and benzofuran components. These moieties are known for their bioactivity, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may also make it suitable for use in advanced polymer synthesis.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is likely to involve interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the benzofuran component may bind to other protein targets. These interactions can modulate signaling pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propionate
Uniqueness
The uniqueness of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and bioactivity profiles, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C27H27NO5 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C27H27NO5/c1-3-28-16-18(22-14-19(31-2)10-12-23(22)28)13-25-26(29)21-11-9-20(15-24(21)33-25)32-27(30)17-7-5-4-6-8-17/h9-17H,3-8H2,1-2H3/b25-13+ |
Clave InChI |
DTPFJTDKDRQKOZ-DHRITJCHSA-N |
SMILES isomérico |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5 |
SMILES canónico |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B15109406.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15109418.png)
![5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15109427.png)
![10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15109431.png)
![1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol](/img/structure/B15109438.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15109463.png)
![(5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15109464.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B15109467.png)
![2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15109471.png)
![N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109476.png)

![(4-tert-butylphenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone](/img/structure/B15109494.png)
